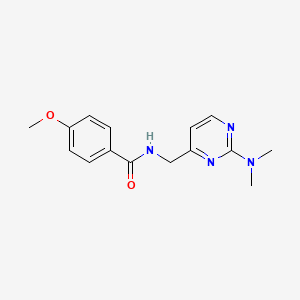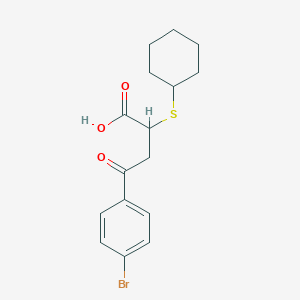
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTMA and is a thiazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of PTMA is not fully understood. However, studies have shown that PTMA induces apoptosis in cancer cells by activating the caspase pathway. PTMA also inhibits the production of inflammatory cytokines by blocking the NF-kB pathway. Furthermore, PTMA inhibits bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
PTMA has been shown to have minimal toxicity in vitro and in vivo studies. PTMA has also been shown to have a low binding affinity for human serum albumin, which suggests that it has good bioavailability. Furthermore, PTMA has been shown to be stable in various physiological conditions, including acidic and basic pH.
Avantages Et Limitations Des Expériences En Laboratoire
PTMA has several advantages for lab experiments, including its high purity level, stability, and low toxicity. However, PTMA has some limitations, including its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for PTMA research, including the development of PTMA-based drugs for cancer treatment, anti-inflammatory, and anti-microbial activities. Furthermore, studies can be conducted to investigate the potential of PTMA for other therapeutic applications, such as neuroprotection and cardiovascular diseases. Additionally, studies can be conducted to optimize the synthesis method of PTMA to improve its yield and reduce its cost.
Conclusion:
In conclusion, PTMA is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities. Furthermore, PTMA has minimal toxicity and good bioavailability. However, PTMA has limitations, including its limited solubility in water and high cost. There are several future directions for PTMA research, including the development of PTMA-based drugs for various therapeutic applications and optimization of the synthesis method.
Méthodes De Synthèse
PTMA can be synthesized using various methods, including the reaction of 2-aminothiazole with pyrrole-1-carboxaldehyde, followed by the reaction with N-(3-bromo-phenyl)acetamide and methylsulfonyl chloride. This method yields PTMA as a white solid with a high purity level.
Applications De Recherche Scientifique
PTMA has been studied for its potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. Studies have shown that PTMA has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. PTMA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, PTMA has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-25(22,23)19-13-6-4-5-12(9-13)17-15(21)10-14-11-24-16(18-14)20-7-2-3-8-20/h2-9,11,19H,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVURNKPAZRVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)
![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)


![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)



![Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B2898928.png)

![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
![N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2898936.png)